Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-
Overview
Description
Synthesis Analysis
The synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) has been a subject of interest for many industries. The industrial processes often use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability . A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .Chemical Reactions Analysis
The chemical reactions involving N-(4-hydroxyphenyl)acetamide (paracetamol) have been studied. A one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes has been proposed .Scientific Research Applications
1. Gas-Liquid Chromatography Applications
Bis(trimethylsilyl)acetamide, a related compound, is used in gas-liquid chromatography for the analysis of lipolysis products. It allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, simplifying the analysis process (Tallent & Kleiman, 1968).
2. Organic Synthesis
N-(2,4-diformyl-5-hydroxyphenyl)acetamide, a derivative of Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-, is utilized as an intermediate in various organic syntheses, including the production of several compounds like N-(2,4-diformyl-5-hydroxyphenyl)acetamide, 3-Methylimidazole-5-carboxaldehyde, and others, indicating its versatility in chemical synthesis (Hocker & Giesecke, 2003).
3. Polymer Science
In polymer science, compounds like N,N′-hexamethylene-bis[2-(2,5-dihydro-2,5-dioxo-pyrrole-1-yl) acetamide] are involved in reactions like the poly-Diels-Alder addition, indicating its application in developing new polymeric materials (Reinecke & Ritter, 1997).
4. NMR Spectroscopy Studies
N,N-bis(2-hydroxyethyl)acetamide demonstrates restricted rotation about the amide bond, which has been studied using 1H and 13C NMR spectroscopy. This reveals insights into molecular dynamics and structure (Aitken, Smith, & Wilson, 2016).
5. Medicinal Chemistry
In medicinal chemistry, novel bis(1,4-dihydropyridine-3,5-dicarbonitrile) derivatives linked to arene core via amide or ester-amide linkages have been synthesized, demonstrating the potential of Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- derivatives in drug discovery (Abdella et al., 2019).
6. Analytical Chemistry
In analytical chemistry, N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) is used as coupling agents for dipeptide synthesis, indicating its utility in synthesizing bioactive peptides (Huang & Feng, 2016).
properties
IUPAC Name |
N-(6-acetamido-4-oxo-1H-pyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-5(13)10-8-3-7(15)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H3,10,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMGBCVBEKISLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=O)C=C(N1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564448 | |
Record name | N,N'-(4-Oxo-1,4-dihydropyridine-2,6-diyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- | |
CAS RN |
134456-96-5 | |
Record name | N,N′-(4-Hydroxy-2,6-pyridinediyl)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134456-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(4-Oxo-1,4-dihydropyridine-2,6-diyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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